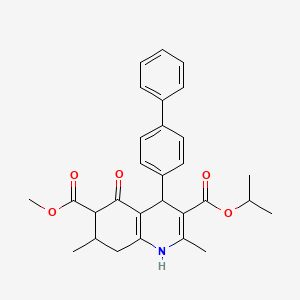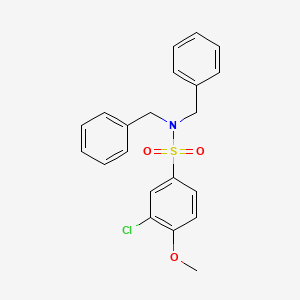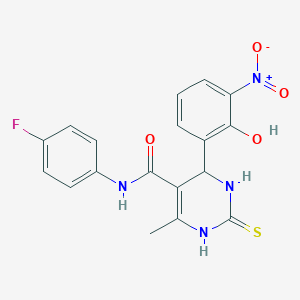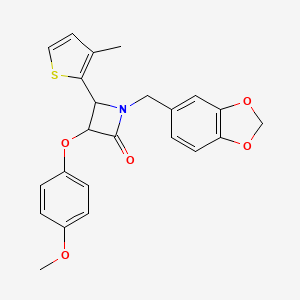
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Descripción general
Descripción
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide, also known as BNDG, is a chemical compound widely used in scientific research. BNDG is a potent inhibitor of glycine transporters and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide acts as a competitive inhibitor of glycine transporters, binding to the substrate binding site of the transporter and preventing the uptake of glycine into the cell. This leads to an increase in extracellular glycine concentration, which can activate glycine receptors and modulate neuronal function.
Biochemical and Physiological Effects:
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have various biochemical and physiological effects. In addition to modulating neuronal function, N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have anti-inflammatory and analgesic effects. N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has also been shown to enhance the activity of the NMDA receptor, a receptor involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its selectivity for glycine transporters. This allows researchers to selectively modulate glycine levels without affecting other neurotransmitters or transporters. However, N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has a relatively short half-life and can be rapidly metabolized, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in scientific research. One direction is the study of the role of glycine transporters in neurological disorders such as schizophrenia and epilepsy. Another direction is the development of more potent and selective inhibitors of glycine transporters, which could have therapeutic potential for these disorders. Finally, the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in combination with other compounds could lead to the development of novel treatments for neurological disorders.
Aplicaciones Científicas De Investigación
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide is widely used in scientific research as a tool to study the function of glycine transporters. Glycine is an important neurotransmitter in the central nervous system, and glycine transporters play a crucial role in regulating the extracellular concentration of glycine. N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to selectively inhibit glycine transporters, leading to an increase in extracellular glycine concentration. This allows researchers to study the effects of altered glycine levels on neuronal function and behavior.
Propiedades
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c1-13(2)6-10(15)12-8-4-3-7(11)5-9(8)14(16)17/h3-5H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVTWTFVFVUXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(dimethylamino)-N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4138436.png)

![N-[3-(2-methyl-1,3-benzoxazol-5-yl)phenyl]acetamide](/img/structure/B4138453.png)

![2-(1-adamantyl)-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4138468.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4138476.png)

![17-(2-aminoethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4138503.png)



![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4138532.png)
![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)